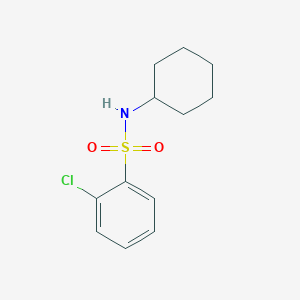![molecular formula C14H18F3N5O B10961614 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10961614.png)
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Chemical Name: 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Molecular Formula: CHFNOS
Molecular Weight: 359.32 g/mol
Preparation Methods
Synthetic Routes:
-
Br-Li Exchange Method
- Start with 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Introduce functional groups at the 4-position using appropriate bromides.
- Optimize the synthesis of the corresponding aldehydes and acids.
- Thioalkylation at the 5-position yields our compound.
-
Direct Ortho-Metalation (DoM) Reaction
- Begin with 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Directly introduce functional groups (such as acids or boronic acids) at the 5-position.
- Catalytic reduction removes the bromine substituent.
Industrial Production:
The industrial-scale synthesis typically follows the optimized synthetic routes mentioned above.
Chemical Reactions Analysis
Reactions:
Oxidation: The trifluoromethyl group can undergo oxidation.
Substitution: The compound can participate in nucleophilic substitutions.
Reduction: The bromine substituent can be reduced.
Common Reagents and Conditions:
Bromides: Used for functionalization.
Thioalkylation Reagents: For introducing the thio group.
Catalytic Reducing Agents: To remove bromine.
Major Products:
- Thio-substituted pyrazole derivatives.
- Functionalized amides.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating biological pathways and targets.
Medicine: Potential drug candidates.
Industry: In agrochemicals and pharmaceuticals.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C14H18F3N5O |
|---|---|
Molecular Weight |
329.32 g/mol |
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C14H18F3N5O/c1-7-6-11(14(15,16)17)20-22(7)10(4)13(23)18-12-8(2)19-21(5)9(12)3/h6,10H,1-5H3,(H,18,23) |
InChI Key |
QHLWXJHWFQNQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=C(N(N=C2C)C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10961547.png)
![1-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961550.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10961558.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961571.png)
![3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10961572.png)
![1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10961580.png)
![13-(difluoromethyl)-4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961588.png)
![4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961589.png)

![3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10961599.png)
![2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10961603.png)
![methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B10961605.png)
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10961617.png)
